1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one
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Overview
Description
1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and methoxy groups, contributing to its bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one typically involves multiple steps, including the formation of the xanthone core and subsequent glycosylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the xanthone core. This is followed by chemical modification to introduce the glycosyl groups. The use of biocatalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
Scientific Research Applications
1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can help in understanding cellular processes and disease mechanisms.
Medicine: Investigated for its potential anticancer properties, as it can inhibit the growth of cancer cells and induce apoptosis.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one involves its interaction with various molecular targets and pathways. The compound can:
Scavenge free radicals: Its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress in cells.
Inhibit inflammatory pathways: It can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Induce apoptosis: The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective properties.
Uniqueness
1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective in various biological applications compared to other similar compounds .
Properties
CAS No. |
54244-36-9 |
---|---|
Molecular Formula |
C26H30O15 |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
1,8-dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C26H30O15/c1-8-17(28)21(32)23(34)25(38-8)37-7-14-19(30)22(33)24(35)26(41-14)40-12-4-3-11-16(18(12)29)20(31)15-10(27)5-9(36-2)6-13(15)39-11/h3-6,8,14,17,19,21-30,32-35H,7H2,1-2H3 |
InChI Key |
GDMMTHYWZIXWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)OC)O)O)O)O)O)O)O |
Origin of Product |
United States |
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